molecular formula C15H9N5O4 B15344215 Einecs 247-135-3 CAS No. 25621-88-9

Einecs 247-135-3

Cat. No.: B15344215
CAS No.: 25621-88-9
M. Wt: 323.26 g/mol
InChI Key: ZHMCDDCDBPPXHD-CSKARUKUSA-N
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Description

Einecs 247-135-3, also known as methylene diphenyl diisocyanate, is a chemical compound widely used in various industrial applications. It is a member of the diisocyanate family, which are compounds containing two isocyanate groups. Methylene diphenyl diisocyanate is primarily used in the production of polyurethane foams, elastomers, and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methylene diphenyl diisocyanate is synthesized through the phosgenation of methylene diphenyl diamine. The process involves the reaction of methylene diphenyl diamine with phosgene in the presence of a solvent such as chlorobenzene. The reaction is typically carried out at elevated temperatures and under controlled conditions to ensure the complete conversion of the diamine to the diisocyanate.

Industrial Production Methods

In industrial settings, methylene diphenyl diisocyanate is produced in large quantities using continuous production processes. The phosgenation reaction is conducted in specialized reactors designed to handle the toxic and corrosive nature of phosgene. The resulting methylene diphenyl diisocyanate is then purified through distillation and other separation techniques to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Methylene diphenyl diisocyanate undergoes various chemical reactions, including:

    Addition Reactions: Reacts with compounds containing active hydrogen atoms, such as alcohols, amines, and water, to form urethanes, ureas, and polyureas, respectively.

    Polymerization Reactions: Undergoes polymerization to form polyurethane foams and elastomers.

Common Reagents and Conditions

    Alcohols: Reacts with alcohols to form urethanes under mild conditions.

    Amines: Reacts with amines to form ureas, typically at room temperature.

    Water: Reacts with water to form polyureas, often requiring catalysts to accelerate the reaction.

Major Products Formed

    Urethanes: Formed from the reaction with alcohols.

    Ureas: Formed from the reaction with amines.

    Polyureas: Formed from the reaction with water.

Scientific Research Applications

Methylene diphenyl diisocyanate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of various polyurethane-based materials.

    Biology: Employed in the development of biomaterials and tissue engineering scaffolds.

    Medicine: Utilized in the production of medical devices and drug delivery systems.

    Industry: Widely used in the manufacture of foams, coatings, adhesives, and sealants.

Mechanism of Action

Methylene diphenyl diisocyanate exerts its effects through the formation of covalent bonds with compounds containing active hydrogen atoms. The isocyanate groups react with hydroxyl, amino, and carboxyl groups to form urethane, urea, and amide linkages, respectively. These reactions result in the formation of cross-linked polymer networks, which impart desirable mechanical and chemical properties to the resulting materials.

Comparison with Similar Compounds

Similar Compounds

    Toluene Diisocyanate: Another widely used diisocyanate with similar reactivity but different physical properties.

    Hexamethylene Diisocyanate: A diisocyanate with a linear structure, used in the production of aliphatic polyurethanes.

Uniqueness

Methylene diphenyl diisocyanate is unique due to its aromatic structure, which imparts rigidity and thermal stability to the resulting polyurethane materials. This makes it particularly suitable for applications requiring high-performance materials, such as automotive parts, insulation, and coatings.

Biological Activity

Einecs 247-135-3, also known as Bis(4-chlorophenyl) sulphone, is a chemical compound with significant biological activity and environmental implications. This article explores its biological effects, toxicological data, and relevant case studies.

  • Chemical Name : Bis(4-chlorophenyl) sulphone
  • EC Number : 247-135-3
  • CAS Number : 80-07-9
  • Molecular Formula : C12H8Cl2O2S
  • Molecular Weight : 287.16 g/mol

Toxicological Effects

  • Aquatic Toxicity :
    • Bis(4-chlorophenyl) sulphone is classified as toxic to aquatic life with long-lasting effects. It has been shown to cause significant harm to aquatic organisms, leading to bioaccumulation and potential disruption of aquatic ecosystems .
  • Eye Irritation :
    • The compound causes serious eye irritation upon exposure, which poses risks for workers handling the substance and for environmental safety during spills or improper disposal .
  • Endocrine Disruption :
    • Research indicates that Bis(4-chlorophenyl) sulphone may have endocrine-disrupting properties, affecting hormonal balance in wildlife and potentially in humans .

Environmental Impact

Bis(4-chlorophenyl) sulphone is readily biodegradable, which suggests that it can break down in the environment; however, its toxicity raises concerns about its persistence in aquatic systems and the potential for long-term ecological effects .

Case Studies

  • Case Study on Substitution :
    • A study highlighted the importance of substituting hazardous chemicals like Bis(4-chlorophenyl) sulphone with safer alternatives in industrial applications. This case study involved evaluating the effectiveness of various substitutes in maintaining product performance while reducing environmental impact .
  • Screening Assessments :
    • Health Canada conducted screening assessments revealing that certain monoazo pigments related to Bis(4-chlorophenyl) sulphone showed similar toxicological profiles, indicating a broader concern regarding this class of compounds .

Data Summary

PropertyValue
Aquatic ToxicityToxic to aquatic life
Eye IrritationCauses serious irritation
Endocrine Disruption PotentialYes
BiodegradabilityReadily biodegradable

Properties

CAS No.

25621-88-9

Molecular Formula

C15H9N5O4

Molecular Weight

323.26 g/mol

IUPAC Name

(2E)-2-cyano-2-[3-(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)isoindol-1-ylidene]acetamide

InChI

InChI=1S/C15H9N5O4/c16-5-8(12(17)21)10-6-3-1-2-4-7(6)11(18-10)9-13(22)19-15(24)20-14(9)23/h1-4H,(H2,17,21)(H3,19,20,22,23,24)/b10-8+

InChI Key

ZHMCDDCDBPPXHD-CSKARUKUSA-N

Isomeric SMILES

C1=CC=C\2C(=C1)C(=N/C2=C(\C#N)/C(=O)N)C3=C(NC(=O)NC3=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(=NC2=C(C#N)C(=O)N)C3=C(NC(=O)NC3=O)O

Origin of Product

United States

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